Specific Scientific Field: Organic chemistry
Summary of the Application:(1R,2R)-cyclohexane-1,2-dicarboxylic acid: serves as an essential intermediate in organic chemical synthesis. Researchers use it to construct more complex molecules through various reactions. Its chiral nature makes it particularly valuable for creating enantiomerically pure compounds.
Experimental Procedures: The synthesis of (1R,2R)-cyclohexane-1,2-dicarboxylic acid involves several steps:
Resolution: Start with a racemic mixture of . This compound can be resolved into its enantiomers using a chiral reagent such as .
Isolation: Separate the desired enantiomer, either or , in good isomeric purity.
Characterization: Confirm the structure and purity of the isolated compound using spectroscopic techniques (e.g., NMR, IR, and mass spectrometry).
Results and Outcomes: Researchers obtain enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylic acid, which can subsequently be used as a building block for more complex molecules. This compound finds applications in drug synthesis, natural product chemistry, and materials science .
Specific Scientific Field: Biochemistry and metabolism
Summary of the Application: Experimental Procedures:Production: The compound can be synthesized or extracted from natural sources.
Characterization: Confirm its identity using spectroscopic methods (e.g., NMR, IR).
Functional Studies: Investigate its role in cellular metabolism and energy production.
trans-1,2-Cyclohexanedicarboxylic acid (trans-CHDA), also known as trans-cyclohexane-1,2-dicarboxylic acid, is a dicarboxylic acid with a cyclic structure. It is a white crystalline solid at room temperature. While its natural origins are not extensively documented, trans-CHDA is a valuable intermediate in organic synthesis due to its functional groups and rigid structure [].
The key feature of trans-CHDA's structure is the six-membered carbon ring (cyclohexane) with two carboxylic acid groups (COOH) attached at opposite carbon atoms (positions 1 and 2) in a trans configuration. This trans configuration means the carboxylic acid groups are on opposite sides of the ring, creating a more rigid and asymmetric molecule compared to the cis isomer [].
One common method for synthesizing trans-CHDA involves the hydrogenation of cis- or trans-1,2-cyclohexanedicarboxylic anhydride with a palladium catalyst [].
cis/trans-C6H8O3 (anhydride) + H2 -> trans-C8H12O4 (trans-CHDA)
Trans-CHDA can undergo various reactions typical of carboxylic acids, such as esterification and amidation, forming esters and amides respectively, with the participation of the hydroxyl groups (OH) in the COOH groups.
Irritant